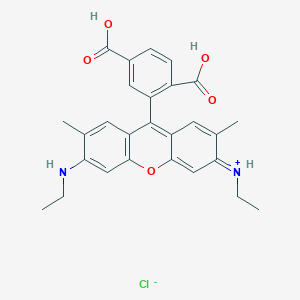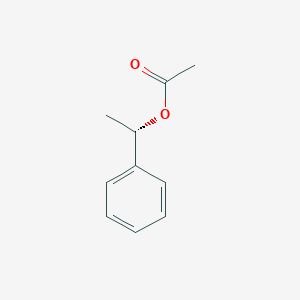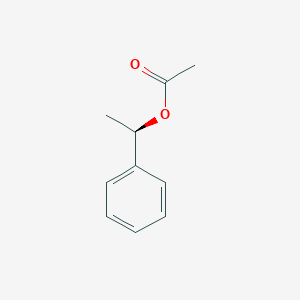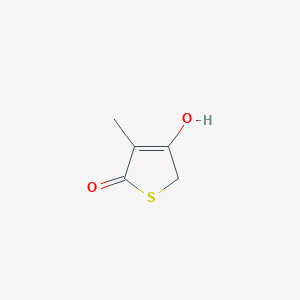![molecular formula C28H42N2O3S B1147969 Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt] CAS No. 77673-49-5](/img/no-structure.png)
Di6-ASP-PS [N-(4-Sulfopropyl)-4-(4-(dihexylamino)styryl)pyridinium, inner salt]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Di6-ASP-PS is a neutral membrane probe that is non-fluorescent in aqueous solution, but its absorption shifts to blue upon incorporation in membranes . It has a molecular weight of 486.71 .
Physical And Chemical Properties Analysis
Di6-ASP-PS has a molecular weight of 486.72 and a molecular formula of C28H42N2O3S . It is soluble in DMSO, DMF, and CH3OH . Upon incorporation in membranes, its absorption shifts to blue .Mechanism of Action
Safety and Hazards
The safety data sheet for Di6-ASP-PS suggests that it should be handled with care. In case of contact with skin or eyes, or if swallowed, medical advice should be sought. It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this compound .
properties
CAS RN |
77673-49-5 |
|---|---|
Molecular Formula |
C28H42N2O3S |
Molecular Weight |
486.71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






